molecular formula C25H26N2O4 B2394595 Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate CAS No. 1234936-28-7

Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate

Cat. No. B2394595
CAS RN: 1234936-28-7
M. Wt: 418.493
InChI Key: JBRSHHINAUYXPX-UHFFFAOYSA-N
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Description

Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate, also known as NAPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry. NAPPC is a piperidine-based compound that has a phenyl group attached to it, along with an amide and ester functional group.

Scientific Research Applications

Tautomeric Properties and Metal Interaction

Phenyl 4-((2-(naphthalen-2-yloxy)acetamido)methyl)piperidine-1-carboxylate is structurally related to compounds that exhibit interesting tautomeric behaviors and interactions with metals. The controlled shift in tautomeric equilibrium of related naphthalene derivatives has been demonstrated through molecular spectroscopy, crystallographic analysis, and quantum-chemical calculations, highlighting the significance of flexible piperidine rings in influencing tautomeric positions upon protonation/deprotonation and metal salt addition (Deneva et al., 2013).

Catalysis and Synthesis Enhancement

The compound is analogous to naphthalene derivatives used in catalytic processes for the efficient synthesis of related compounds. For instance, Fe3O4 magnetic nanoparticles have been utilized as catalysts for the one-pot synthesis of aryl(piperidin-1-yl)methyl)naphthalene-2-ol derivatives under ultrasound irradiation, showcasing the role of such structures in enhancing reaction conditions and yields (Mokhtary & Torabi, 2017).

Spectroscopic Characterization and Molecular Docking

Spectroscopic techniques such as FT-IR, FT-Raman, UV–Visible, NMR, and computational studies like molecular docking have been applied to similar phenyl piperidinyl methyl naphthalene derivatives. These methods have elucidated the chemical structures, vibrational frequencies, and potential inhibitor activities against specific proteins, indicating the broad applicability of these compounds in biochemical research (Rajamani et al., 2021).

DNA Interaction and Anticancer Potential

Studies on related Schiff base ligands derived from naphthalene structures have explored their DNA binding properties and potential anticancer activities. The synthesis of such compounds and their metal complexes has demonstrated interactions with DNA, offering insights into the design of new therapeutic agents (Kurt et al., 2020).

Noncovalent Interaction Analysis

Compounds with structural similarities have been examined for their noncovalent interactions using Hirshfeld surface analysis and framework energy diagrams. Such studies have provided a quantitative insight into the stabilization forces within crystal structures, aiding in the understanding of molecular assembly and interaction energies (Gouda et al., 2022).

properties

IUPAC Name

phenyl 4-[[(2-naphthalen-2-yloxyacetyl)amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c28-24(18-30-23-11-10-20-6-4-5-7-21(20)16-23)26-17-19-12-14-27(15-13-19)25(29)31-22-8-2-1-3-9-22/h1-11,16,19H,12-15,17-18H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRSHHINAUYXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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